Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone
Description
Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone is a quinoline-based heterocyclic compound featuring a fused [1,3]dioxolo ring at positions 4 and 5 of the quinoline scaffold. The molecule is further substituted with a methyl group at position 8 and a cyclopropyl ketone at position 7 (Figure 1). The cyclopropyl group and dioxolo ring in this compound may enhance its metabolic stability and binding affinity to biological targets, though specific biological data for this molecule remain scarce in publicly available literature .
Properties
IUPAC Name |
cyclopropyl-(8-methyl-[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-8-10-4-13-14(19-7-18-13)5-12(10)16-6-11(8)15(17)9-2-3-9/h4-6,9H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDPOILWDGSHPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC3=C(C=C12)OCO3)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which is then functionalized with the cyclopropyl and dioxolo groups through a series of substitution and cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced quinoline compounds.
Scientific Research Applications
Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone is a complex organic compound featuring a cyclopropyl group and a quinoline derivative with a dioxole moiety. The compound consists of a cyclopropyl ring attached to a quinoline core, further substituted with an 8-methyl group and a methanone functional group. The dioxole ring contributes to the compound's unique chemical properties, potentially influencing its reactivity and biological activity.
Potential Applications
The potential applications of this compound span various fields:
- Pharmaceutical Chemistry The compound can be a scaffold for drug design, potentially leading to new therapeutic agents.
- Agrochemicals It may be explored as a component in developing new pesticides or herbicides.
- Material Science The compound's unique structural and chemical properties might make it useful in synthesizing novel materials.
Biological Activities
This compound has demonstrated promising biological activities in preliminary studies. Compounds with similar structures have been noted for their antimicrobial, anticancer, and anti-inflammatory properties. The unique combination of the cyclopropyl and dioxole groups may enhance its interaction with biological targets, potentially leading to novel therapeutic applications. Studies indicate that quinoline derivatives often exhibit activity against various pathogens and cancer cell lines, suggesting that this compound may possess similar pharmacological properties.
Interaction Studies
Interaction studies involving this compound are crucial for understanding its mechanism of action. Preliminary data suggest that it may interact with specific protein targets involved in disease pathways. Techniques such as molecular docking studies and surface plasmon resonance could elucidate binding affinities and interaction dynamics.
Structural Similarity
This compound shares structural similarities with several other compounds:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Quinoline | Aromatic nitrogen-containing compound | Antimicrobial | Lacks cyclopropyl and dioxole groups |
| 8-Methylquinoline | Methyl substitution on quinoline | Anticancer | No dioxole or cyclopropyl |
| Dioxole Derivatives | Dioxole ring present | Varies widely | Absence of quinoline structure |
Mechanism of Action
The mechanism of action of Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and synthetic attributes can be contextualized against analogous quinoline derivatives. Below is a detailed comparison based on substituents, synthetic routes, and physicochemical properties.
Ethyl-8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
- Substituents : Chlorine at position 8 and an ethoxycarbonyl group at position 5.
- Synthesis : Synthesized via a multi-step route involving iodination of intermediates with iodomethane or iodopropane under reflux (moderate yields reported) .
- The ethoxycarbonyl group (electron-withdrawing) vs. cyclopropyl ketone (electron-neutral) could influence electronic properties and intermolecular interactions.
8-Aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one Derivatives
- Substituents: Aryl groups at position 8 and a ketone at position 6 in a partially saturated quinoline system.
- Synthesis : Ultrasound-assisted, one-pot method under catalyst- and solvent-free conditions (high yields, ~85–95%) .
- Key Differences: The dihydroquinolinone scaffold introduces ring saturation, likely improving solubility compared to the fully aromatic target compound. The ultrasound method offers greener and faster synthesis compared to traditional reflux-based routes for the target compound.
Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-Benzyloxime
- Substituents : O-benzyloxime derivative of the parent ketone.
- Synthesis : Derived from the parent compound via oxime formation, a common strategy to modulate pharmacokinetic properties.
- Stability: Oximes are prone to hydrolysis under acidic or basic conditions, whereas the ketone is more chemically inert .
Data Table: Comparative Analysis of Key Attributes
*Assumed based on analogous synthetic routes.
Research Findings and Implications
- Synthetic Efficiency: The ultrasound method for dihydroquinolinones outperforms traditional reflux-based routes (e.g., for the target compound) in yield and sustainability. Adoption of such techniques could optimize the synthesis of related quinolines.
- Substituent Effects : Chloro and ethoxycarbonyl groups (electron-withdrawing) in analogues may enhance reactivity for further modifications compared to the methyl and cyclopropyl groups (electron-neutral) in the target compound .
- Biological Potential: While the target compound’s O-benzyloxime derivative suggests interest in prodrug development , the lack of published activity data highlights a gap in current research.
Biological Activity
Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, synthesis methods, and the biological mechanisms underlying its activity.
Chemical Structure and Properties
This compound features a cyclopropyl group linked to a quinoline core, which is further modified with an 8-methyl group and a methanone functional group. The presence of the dioxole moiety enhances its chemical reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 255.27 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃NO₃ |
| Molecular Weight | 255.27 g/mol |
| CAS Number | 866135-86-6 |
Antimicrobial Properties
Preliminary studies have indicated that compounds similar to this compound exhibit antimicrobial properties. The unique structure may enhance interactions with biological targets such as bacterial cell membranes, potentially leading to effective inhibition of pathogen growth .
Anticancer Activity
Research has shown that quinoline derivatives often demonstrate significant anticancer activity. This compound is hypothesized to exhibit similar effects due to its structural characteristics. For instance, related compounds have been tested against various cancer cell lines, including breast cancer lines (MCF-7, T47D, MDA-MB-231), showing promising cytotoxic effects .
Case Study: Cytotoxic Evaluation
In a study evaluating the cytotoxicity of dioxoloquinoline derivatives on breast cancer cell lines:
- Compound Tested: this compound
- Cell Lines: MCF-7, T47D, MDA-MB-231
- Method: MTT assay
Results indicated that these derivatives could induce apoptosis in cancer cells, suggesting a potential pathway for therapeutic application .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. Techniques such as molecular docking studies can provide insights into binding affinities and interaction dynamics with proteins involved in disease pathways .
Interaction Studies
Initial data suggest that the compound may interact with proteins involved in cellular signaling pathways related to inflammation and cancer progression. These interactions could modulate the activity of these proteins and influence cellular outcomes such as proliferation and apoptosis .
Synthesis Methods
The synthesis of this compound typically involves multiple organic reactions starting from a quinoline core. Common synthetic routes include:
- Substitution Reactions: Functionalizing the quinoline core with cyclopropyl and dioxolo groups.
- Cyclization Reactions: Forming the dioxole structure through cyclization processes.
- Purification Techniques: Utilizing recrystallization and chromatography to obtain pure compounds for biological testing .
Q & A
Basic: What are the common synthetic routes for preparing cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone?
Methodological Answer:
The synthesis typically involves constructing the quinoline core with a fused [1,3]dioxolo group, followed by functionalization at the 7-position. A key intermediate is ethyl-8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate , prepared via cyclization of substituted precursors under reflux conditions . Subsequent iodination with iodomethane or iodopropane introduces reactive sites for cyclopropane coupling. For the cyclopropyl methanone moiety, modified Friedel-Crafts acylation or nucleophilic substitution with cyclopropyl Grignard reagents is employed, as seen in related opioid receptor ligand syntheses .
Table 1: Key Synthetic Steps and Yields
| Step | Reaction Type | Yield | Reference |
|---|---|---|---|
| Quinoline core formation | Cyclization | 60–75% | |
| Iodination | Alkylation | Moderate | |
| Cyclopropane coupling | Acylation/Substitution | 40–55% |
Advanced: How can regioselectivity challenges during the introduction of the cyclopropyl group be addressed?
Methodological Answer:
Regioselectivity issues arise due to competing reactions at the quinoline nitrogen or oxygen atoms. Strategies include:
- Protecting group utilization : Temporarily block reactive sites (e.g., using acetyl or tert-butyldimethylsilyl groups) during acylation.
- Catalytic control : Employ Lewis acids like BF₃·Et₂O to direct electrophilic substitution to the 7-position .
- Kinetic vs. thermodynamic control : Optimize reaction temperature and solvent polarity to favor the desired product, as demonstrated in analogous quinolone syntheses .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituents on the quinoline ring (e.g., methyl groups at C8 and cyclopropyl protons). Key signals include aromatic protons (δ 6.9–8.6 ppm) and cyclopropyl CH₂ (δ 1.0–1.5 ppm) .
- IR Spectroscopy : Detect carbonyl (C=O, ~1660 cm⁻¹) and dioxolane ether (C-O, ~1040–1150 cm⁻¹) stretches .
- HRMS : Confirm molecular formula (e.g., [M+H]+ = calculated for C₁₆H₁₃BrN₃O₂: 358.0191) .
Advanced: How can researchers resolve overlapping signals in NMR spectra caused by the fused dioxolane-quinoline system?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) : Differentiate coupled protons and assign quaternary carbons. For example, HMBC correlations between the cyclopropyl carbonyl and C7 of the quinoline confirm connectivity .
- Variable-temperature NMR : Reduce signal broadening caused by restricted rotation in the dioxolane ring .
- Isotopic labeling : Use ¹³C-enriched intermediates to track specific carbons, as shown in related heterocyclic systems .
Basic: What biological targets or mechanisms are associated with this compound?
Methodological Answer:
While direct data on this compound is limited, structurally related [1,3]dioxoloquinolines exhibit activity as delta opioid receptor (DOR) inverse agonists or antagonists . The cyclopropyl methanone group may enhance lipophilicity and blood-brain barrier penetration, as observed in neuroactive compounds . Preliminary screening should prioritize receptor-binding assays (e.g., competitive displacement with radiolabeled ligands).
Advanced: What structure-activity relationship (SAR) insights guide optimization of this compound for CNS applications?
Methodological Answer:
- Quinoline substitution : Methyl at C8 stabilizes the planar conformation, enhancing receptor affinity. Chloro or nitro groups at C5/C7 alter electron density and binding kinetics .
- Cyclopropyl vs. other alkyl groups : Cyclopropane’s ring strain increases metabolic stability compared to linear alkyl chains .
- Dioxolane ring : Modifies solubility and hydrogen-bonding capacity; replacing it with non-polar groups may improve CNS penetration .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Hazard identification : Based on analogs, potential irritant (skin/eyes) and respiratory sensitizer. Use PPE (gloves, goggles, fume hood) .
- First aid : Immediate rinsing for skin/eye contact and medical consultation if inhaled. Provide SDS to healthcare providers .
Advanced: How can contradictory data on synthetic yields or purity be reconciled?
Methodological Answer:
- Source validation : Cross-check data against peer-reviewed syntheses (e.g., iodination yields in vs. ).
- Analytical rigor : Use orthogonal methods (HPLC, TLC, HRMS) to confirm purity. For example, IR and ¹H NMR discrepancies may indicate residual solvents or byproducts .
- Reaction monitoring : Employ in-situ techniques (e.g., FTIR or Raman spectroscopy) to identify intermediate decomposition pathways .
Advanced: What analytical methods are recommended for quantifying trace impurities in bulk samples?
Methodological Answer:
- LC-MS/MS : Detect impurities at ppm levels using a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .
- ICP-MS : Screen for heavy metal catalysts (e.g., residual Pd from coupling reactions).
- XRD : Confirm crystallinity and polymorphic consistency, critical for reproducibility in biological assays .
Advanced: What mechanistic insights explain the compound’s stability under acidic or basic conditions?
Methodological Answer:
- Acidic conditions : Protonation of the quinoline nitrogen increases electrophilicity, risking dioxolane ring opening. Stability tests in pH 1–3 buffers are advised .
- Basic conditions : The cyclopropyl carbonyl may undergo nucleophilic attack (e.g., hydrolysis), requiring inert atmospheres or low-temperature reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
